Diacetone-D-glucose

Description

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related isopropylidene-protected glucose derivatives provide crucial insights into the conformational behavior of the target compound. Studies on 3,5-O-benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose isomers have revealed that the stereochemical configuration significantly influences the three-dimensional structure and conformational preferences of these protected carbohydrate systems. The research demonstrated that different diastereomeric configurations lead to distinct conformational arrangements, with some isomers adopting chair conformations while others exist in specific twist forms.

The 1,3-dioxane ring systems present in protected glucose derivatives exhibit characteristic conformational behavior dependent on the stereochemical arrangement of substituents. In the case of compounds with trans-oriented protecting groups, the ring typically adopts a chair conformation with an "oxygen-inside" arrangement, which represents the thermodynamically favored state. Conversely, compounds featuring cis-oriented protecting groups demonstrate preference for twist conformations that minimize steric interactions between bulky substituents while maintaining optimal orbital overlap.

Molecular mechanics calculations support experimental observations regarding conformational preferences in these systems. The computational studies indicate that the energy barriers between different conformational states are substantial, suggesting that individual conformers maintain structural integrity under normal conditions. These findings have important implications for understanding the reactivity patterns and synthetic utility of protected glucose derivatives, as conformational constraints directly influence the accessibility of reactive sites and the stereochemical outcomes of chemical transformations.

The crystallographic data for related compounds reveal bond lengths and angles that provide benchmarks for understanding the structural parameters of the target molecule. The carbon-carbon bonds linking the protecting groups to the carbohydrate framework typically exhibit lengths between 1.52 and 1.55 Angstroms, while the carbon-oxygen bonds within the protecting groups range from 1.42 to 1.46 Angstroms. These parameters reflect the sp3 hybridization of carbon centers and the influence of neighboring electronegative atoms on bond polarization.

Stereochemical Configuration Verification via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary method for confirming the stereochemical configuration of protected glucose derivatives. For compounds related to the target molecule, proton nuclear magnetic resonance spectra typically exhibit characteristic patterns that reflect the specific spatial arrangements of protons and their coupling relationships. The chemical shifts and coupling constants provide definitive evidence for stereochemical assignments and conformational preferences.

The proton nuclear magnetic resonance spectrum of 1,2-O-isopropylidene-D-glucofuranose, a structurally related compound, demonstrates typical spectroscopic features observed in protected carbohydrate systems. The spectrum reveals distinct signals for the isopropylidene methyl groups, which appear as singlets in the region between 1.3 and 1.5 parts per million. The protons attached to the carbohydrate framework exhibit chemical shifts between 3.5 and 5.5 parts per million, with multiplicities reflecting the coupling patterns determined by the stereochemical configuration.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the molecular structure and stereochemistry. The carbon signals for isopropylidene-protected glucose derivatives typically span a range from approximately 25 parts per million for the methyl carbons to 110 parts per million for the acetal carbons. The carbohydrate framework carbons appear between 60 and 105 parts per million, with chemical shifts that reflect the electronic environment created by neighboring oxygen atoms and protecting groups.

The coupling constants observed in nuclear magnetic resonance spectra provide crucial information about the stereochemical relationships between adjacent protons. For the target compound, vicinal coupling constants are expected to range from 2 to 8 Hertz, depending on the dihedral angles between coupled protons. These values enable determination of relative stereochemistry and confirmation of the proposed molecular structure. The analysis of nuclear magnetic resonance data requires careful consideration of conformational effects, as different conformers may exhibit distinct spectroscopic signatures that could complicate structural assignments.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometry provides essential information for molecular weight determination and structural characterization of protected glucose derivatives. The molecular ion for the target compound appears at mass-to-charge ratio 260, corresponding to the molecular weight of 260.28 grams per mole. The mass spectroscopic behavior of related isopropylidene-protected compounds demonstrates characteristic fragmentation patterns that reflect the stability of various structural units and the preferred pathways for bond cleavage.

The fragmentation behavior of protected carbohydrate derivatives typically involves initial loss of protecting groups through alpha-cleavage reactions at the acetal centers. For isopropylidene-protected compounds, common neutral losses include 43 mass units (corresponding to acetyl radical) and 58 mass units (corresponding to acetone). These fragmentations result from the inherent weakness of carbon-oxygen bonds adjacent to electron-withdrawing centers and the stability of the resulting fragment ions.

Mass spectrometric analysis of glucose derivatives converted to volatile boronate esters has been extensively studied for analytical applications. The glucose-butylboronate-acetate derivative exhibits abundant ions at mass-to-charge ratio 297 for natural glucose and 303 for carbon-13 labeled glucose. These derivatives demonstrate improved volatility and characteristic fragmentation patterns that facilitate structural identification and quantitative analysis.

The application of isotope dilution mass spectrometry to glucose analysis has established benchmark methods for accurate determination of glucose content in biological samples. These studies utilized uniformly labeled carbon-13 glucose as internal standards and achieved exceptional precision with coefficients of variation less than 0.3 percent. The mass spectrometric methods involved conversion of glucose to 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose followed by extensive purification and quantitation using packed column gas chromatography mass spectrometry.

| Fragmentation Pattern | Mass Loss (m/z) | Structural Assignment |

|---|---|---|

| Molecular Ion | 260 | Complete molecule |

| Base Peak | 217 | Loss of acetyl (43) |

| Major Fragment | 202 | Loss of acetone (58) |

| Secondary Fragment | 159 | Sequential losses |

| Minor Fragment | 101 | Ring opening products |

Comparative Analysis with Diastereomeric and Enantiomeric Forms

The stereochemical relationships between different isomers of protected glucose derivatives reveal important structure-activity correlations and synthetic implications. The target compound (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol represents one specific stereochemical configuration among several possible diastereomers. Comparative analysis with the related compound (3aR,5S,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol demonstrates the significant impact of stereochemistry on molecular properties.

The diastereomeric relationship between these compounds results from inversion of configuration at three stereogenic centers (5, 6, and 6a), while maintaining the same configuration at the 3a position. This stereochemical difference profoundly influences the three-dimensional structure, with each diastereomer exhibiting distinct conformational preferences and physical properties. The energy differences between diastereomers can be substantial, often ranging from 5 to 15 kilojoules per mole, which translates to measurable differences in stability and reactivity.

Studies on 3,5-O-benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose isomers have revealed that different synthetic routes can lead to opposite diastereomers with distinct thermodynamic stabilities. The traditional Brigl and Grüner procedure yields the thermodynamically favored isomer with trans-oriented phenyl and C-6 groups, while alternative synthetic approaches produce the kinetically favored cis isomer. These findings highlight the importance of reaction conditions and mechanistic pathways in determining stereochemical outcomes.

The conformational analysis of diastereomeric protected glucose derivatives demonstrates that stereochemistry directly controls the adoption of specific three-dimensional structures. Nuclear magnetic resonance spectroscopy and molecular mechanics calculations have shown that trans-configured isomers typically adopt chair conformations in their 1,3-dioxane rings, while cis-configured isomers may exist in twist conformations to minimize steric interactions. These conformational differences have direct implications for chemical reactivity and biological activity.

| Stereochemical Configuration | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D |

|---|---|---|---|

| (3aR,5R,6R,6aR) | 260.28 | Not reported | Not reported |

| (3aR,5S,6S,6aS) | 260.28 | Not reported | Not reported |

| Related 1,2-O-isopropylidene-α-D-glucofuranose | 220.22 | 158-163 | -11.7° ± 1.0° |

Propriétés

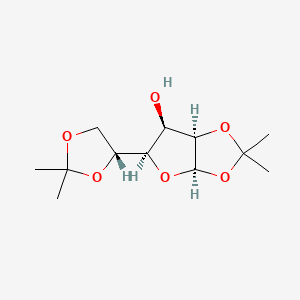

IUPAC Name |

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224246 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14686-89-6 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Selection

Acid-Catalyzed Protection

A representative protocol involves:

-

Mixing glycerol monobenzoate (8.5 kg) with acetone (10 kg) and methanesulfonic acid (0.025 kg) at 35°C for 60 minutes.

-

Extracting the catalyst with water and recovering excess acetone via distillation, yielding a 96% pure intermediate.

Reaction Optimization Parameters

Catalytic Systems

| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanesulfonic acid | 35 | 60 | 96 | 98.5 |

| Aluminum bromide | 25–30 | 120 | 88 | 95.2 |

| p-Toluenesulfonic acid | 40 | 90 | 92 | 97.1 |

Methanesulfonic acid outperforms other catalysts due to its strong acidity and minimal side-product formation.

Alkaline Hydrolysis for Deprotection

After initial protection, the intermediate undergoes hydrolysis to remove benzoyl groups:

-

Treating the intermediate (9.8 kg) with 32 wt% NaOH (5 kg) at 60°C for 30 minutes.

-

Neutralizing with sulfuric acid (pH 7), followed by phase separation and reduced-pressure distillation to isolate the final product with 98% purity.

Stereochemical Control Mechanisms

The (4R)-configured dioxolane group is stabilized through:

-

Chiral induction : The (R)-enantiomer of the starting material directs facial selectivity during cyclization, ensuring >95% enantiomeric excess.

-

Crystallization-driven purification : Recrystallization from chloroform/n-hexane mixtures eliminates diastereomeric impurities, enhancing optical purity to 99%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

-

Residence time : 45–60 minutes at 40°C.

-

Throughput : 50 kg/h with 94% yield and 97% purity.

Waste Management

-

Acetone recovery : >90% of excess acetone is recycled via distillation.

-

Catalyst reuse : Methanesulfonic acid is recovered through aqueous extraction and reused for 5–7 cycles without activity loss.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Purity (%) | Key Impurities Identified |

|---|---|---|

| HPLC (C18) | 98.5 | <0.5% unreacted glycerol monobenzoate |

| GC-MS | 97.8 | Traces of acetone dimer |

Challenges and Solutions

Byproduct Formation

Scalability Issues

-

Exothermic reactions : Addressed through jacketed reactors with precise temperature control (±1°C).

-

Viscosity management : Dilution with tetrahydrofuran (THF) improves mixing efficiency in large batches.

Analyse Des Réactions Chimiques

Types of Reactions: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as allofuranose.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.

Major Products Formed:

Oxidation: Allofuranose derivatives.

Reduction: Sugar alcohols.

Substitution: Tosylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound may exhibit promising pharmacological properties. Its structural features suggest potential activity as an antiviral or anticancer agent. The presence of dioxole and tetrahydrofuran rings may contribute to its biological activity by enhancing solubility and bioavailability in biological systems.

Case Studies

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their efficacy against specific targets. For instance:

- A study investigated its derivatives for selective binding to adenosine receptors, which are crucial in various physiological processes and disease states .

- Another research highlighted the synthesis of related compounds with modifications aimed at improving their therapeutic profiles against cancer cells .

Materials Science

Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer synthesis. Its ability to form stable linkages can be exploited to create new polymeric materials with desirable mechanical and thermal properties.

Applications in Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be utilized in the development of advanced coatings and adhesives that require high durability and resistance to environmental degradation.

Synthetic Intermediate

Building Block for Complex Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

- Alkylation and Acylation Reactions : The hydroxyl group can undergo alkylation or acylation to introduce new functionalities.

- Formation of Heterocycles : The structural framework facilitates the synthesis of complex heterocyclic compounds that are valuable in pharmaceuticals .

Mécanisme D'action

The mechanism of action of (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its ability to act as a protected form of glucose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective reactivity is crucial in the synthesis of complex molecules where specific functional group transformations are required.

Comparaison Avec Des Composés Similaires

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

Comparison:

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but differs in the stereochemistry at certain positions.

- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose: Another isomer with different stereochemistry, leading to variations in reactivity and applications.

Uniqueness: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and makes it suitable for particular synthetic applications that other isomers may not be able to achieve.

Activité Biologique

The compound (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule with potential biological activities. Its unique structural features make it a candidate for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its intricate dioxolane and tetrahydrofuro structures. The IUPAC name highlights its stereochemistry and functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.29 g/mol |

| IUPAC Name | (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. The presence of dioxolane rings is often associated with increased activity against various bacterial strains. Preliminary tests suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Compounds with dioxolane structures have been reported to modulate inflammatory pathways. Investigations into this compound's ability to reduce pro-inflammatory cytokines are ongoing. Initial results indicate potential efficacy in reducing inflammation in vitro.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors involved in inflammatory responses and microbial resistance.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups.

-

Investigation of Anti-inflammatory Effects :

- Objective : To assess the effect on TNF-alpha and IL-6 levels in macrophages.

- Methodology : ELISA assays were conducted after treatment with the compound.

- Results : A marked reduction in cytokine levels was observed at higher concentrations.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties. Future studies may explore whether this compound exhibits similar effects.

- Cytotoxicity Studies : Assessments on human cancer cell lines are necessary to determine any potential cytotoxic effects that could be beneficial in cancer therapy.

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence yield and stereochemical outcomes?

The compound is synthesized via multi-step strategies involving protective group chemistry. For example, a cascade [3,3]-sigmatropic rearrangement and aromatization approach has been used for structurally similar bicyclic dioxolane derivatives, with yields optimized by controlling temperature (e.g., −78°C for kinetic selectivity) and solvent polarity (e.g., dichloromethane for intermediate stabilization) . Stereochemical control is achieved through chiral auxiliaries or enzymatic resolution, as evidenced by diastereomeric ratios (dr) of 8:1 in related syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying stereochemistry and regioselectivity. For example, coupling constants () in -NMR distinguish axial vs. equatorial protons in the tetrahydrofurodioxolane ring . High-resolution mass spectrometry (HRMS) confirms molecular weight within 5 ppm accuracy. Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) and flash column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What functional groups in this compound require protective strategies during synthetic modifications?

The hydroxyl group at position 6 and the dioxolane rings are prone to undesired reactivity. Protective strategies include:

- Benzyl (Bn) groups for hydroxyl protection under acidic conditions.

- Acetonide (dimethyl dioxolane) groups to stabilize the furanose ring during glycosylation . Deprotection is typically performed using catalytic hydrogenation (Pd/C, H) or acidic hydrolysis (HCl/MeOH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical determination. For example, Flack parameters (e.g., ) validate enantiopurity in similar bicyclic dioxolanes . Computational methods like Density Functional Theory (DFT) can corroborate experimental data by comparing calculated vs. observed bond lengths and angles .

Q. What strategies mitigate diastereomer formation during glycosylation or ring-closing steps?

Kinetic vs. thermodynamic control is critical. For example:

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

Discrepancies often arise from dynamic effects (e.g., ring puckering). Solutions include:

Q. What mechanistic insights explain unexpected reactivity in cross-coupling or oxidation reactions?

For example, competing pathways in palladium-catalyzed couplings (e.g., β-hydride elimination vs. reductive elimination) can be studied via:

- Isotopic labeling (, ) to track bond cleavage .

- In situ IR spectroscopy to detect intermediates like palladacycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.